molecular formula C18H25N3O4 B11087008 N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide CAS No. 956183-75-8

N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide

Cat. No.: B11087008
CAS No.: 956183-75-8
M. Wt: 347.4 g/mol
InChI Key: MPNYORBZWMOPLD-UHFFFAOYSA-N
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Description

N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide is a complex organic compound with a molecular formula of C18H25N3O4 This compound is characterized by the presence of an ethoxyphenyl group, a dioxopyrrolidinyl ring, and a hexanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide typically involves multiple steps. One common method includes the reaction of 3-ethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization with a dicarboxylic acid derivative to form the dioxopyrrolidinyl ring. The final step involves the reaction of the resulting compound with hexanehydrazide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of derivatives of compounds related to N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide. For instance, research on ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives demonstrated significant antimicrobial effects against various pathogens, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.073 mg/ml . This suggests that similar derivatives could be effective in treating infections caused by multidrug-resistant organisms.

Anthelmintic Activity

The compound has also shown promise in anthelmintic applications. In vitro studies indicated that certain derivatives exhibited considerable efficacy against parasitic infections. For example, the time to paralysis and death of Ascaridia galli was significantly reduced when treated with these compounds, indicating their potential as anthelmintics .

Study 1: Antimicrobial Efficacy

In a study published in Frontiers in Chemistry, researchers synthesized ethyl 3-oxo derivatives and evaluated their antimicrobial properties. Among the tested compounds, one derivative exhibited a MIC of 0.073 mg/ml against Klebsiella pneumoniae, showcasing its potential as a therapeutic agent against resistant strains .

CompoundMIC (mg/ml)Pathogen
10.073Klebsiella pneumoniae
20.125Enterobacter sakazakii
30.083Staphylococcus aureus

Study 2: Anthelmintic Activity

Another significant study focused on the anthelmintic properties of synthesized derivatives. The results indicated that specific concentrations led to effective paralysis and death times for Ascaridia galli:

CompoundConcentration (mg/ml)Paralysis Time (min)Death Time (min)
A510.6664.16
B108.4448.33
C206.8341.86

Mechanism of Action

The mechanism of action of N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide
  • N’-[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide

Uniqueness

N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide is unique due to its specific combination of functional groups and structural features

Biological Activity

N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide is a compound derived from the pyrrolidine family, known for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a hexane hydrazide linked to a 2,5-dioxopyrrolidine moiety, which is known for its diverse pharmacological properties. The presence of the ethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

PropertyValue
Molecular FormulaC16_{16}H22_{22}N4_{4}O3_{3}
Molecular Weight302.37 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : Compounds in this class can scavenge free radicals, reducing oxidative stress in cells.
  • Antimicrobial Effects : Some derivatives have shown efficacy against bacterial and fungal strains.
  • Anticancer Properties : Preliminary studies suggest that these compounds may inhibit cancer cell proliferation through apoptosis induction.

Case Studies and Research Findings

  • Antioxidant Activity Study : A study demonstrated that similar pyrrolidine derivatives exhibited significant antioxidant properties. The mechanism involved the inhibition of lipid peroxidation and scavenging of reactive oxygen species (ROS) .
  • Antimicrobial Efficacy : In vitro tests revealed that compounds with structural similarities to this compound displayed promising activity against Staphylococcus aureus and Candida albicans, suggesting potential for therapeutic use in infections .
  • Anticancer Research : A recent investigation into pyrrolidine derivatives found that they could inhibit the growth of human colorectal adenocarcinoma cells by inducing apoptosis via the mitochondrial pathway . This highlights the potential of this compound in cancer therapy.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of ROS
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInduction of apoptosis in cancer cells

Properties

CAS No.

956183-75-8

Molecular Formula

C18H25N3O4

Molecular Weight

347.4 g/mol

IUPAC Name

N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide

InChI

InChI=1S/C18H25N3O4/c1-3-5-6-10-16(22)20-19-15-12-17(23)21(18(15)24)13-8-7-9-14(11-13)25-4-2/h7-9,11,15,19H,3-6,10,12H2,1-2H3,(H,20,22)

InChI Key

MPNYORBZWMOPLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NNC1CC(=O)N(C1=O)C2=CC(=CC=C2)OCC

solubility

43.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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